3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1291584-22-9
VCID: VC3395923
InChI: InChI=1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15)
SMILES: C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid

CAS No.: 1291584-22-9

Cat. No.: VC3395923

Molecular Formula: C12H11N3O2

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid - 1291584-22-9

Specification

CAS No. 1291584-22-9
Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
IUPAC Name 3-[(pyrimidin-4-ylamino)methyl]benzoic acid
Standard InChI InChI=1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15)
Standard InChI Key XXVFPCCFROXGCQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2

Introduction

Physical and Chemical Characteristics

Chemical Properties

The chemical reactivity of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid can be inferred from its functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amide formation. The secondary amine linking group can potentially undergo N-substitution reactions. The pyrimidine ring, being an electron-deficient heterocycle, may be susceptible to nucleophilic substitution reactions. These chemical properties suggest potential for further derivatization in medicinal chemistry applications.

Synthesis and Production

Manufacturing Methods

  • A guanidine-forming reaction between an appropriate aminobenzoic acid derivative and cyanamide under acidic conditions

  • A subsequent cyclization reaction with a suitable enone intermediate

A potential synthetic approach for 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid might involve a reductive amination between 3-formylbenzoic acid and a 4-aminopyrimidine derivative, though this would require experimental validation.

Pack SizeManufacturerStorage Condition
100mgEnamine Ltd.Room temperature
250mgEnamine Ltd.Room temperature
500mgEnamine Ltd.Room temperature
1gEnamine Ltd.Room temperature
2.5gEnamine Ltd.Room temperature
5gEnamine Ltd.Room temperature
10gEnamine Ltd.Room temperature

Structural Analysis and Molecular Features

Structural Comparison with Similar Compounds

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid shares structural similarities with several compounds that have demonstrated biological activity, particularly in kinase inhibition. The key structural differences lie in:

  • The positioning of the amino linkage - in 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid, the amino group is attached to a methylene bridge between the benzoic acid and pyrimidine rings, whereas in compounds like 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, the amino group directly connects the aromatic rings .

  • The substitution pattern on the benzoic acid ring - the meta-substitution in 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid differs from the ortho-methyl/meta-amino arrangement in some related compounds .

  • The presence of additional heterocycles - some related compounds incorporate more complex heterocyclic systems like thieno[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine instead of the simpler pyrimidine ring.

These structural differences may significantly impact binding affinity, selectivity, and pharmacokinetic properties.

Applications and Research Significance

Research Applications

The primary research applications of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid may include:

  • Synthetic intermediate - its functional groups allow for further derivatization, potentially serving as a building block for more complex bioactive molecules.

  • Pharmacophore studies - the compound may be useful in structure-activity relationship studies to determine the essential structural features required for biological activity.

  • Medicinal chemistry - as part of screening libraries for discovery of novel bioactive compounds, particularly those targeting kinases or other enzymes with nucleotide-binding domains.

  • Chemical biology tools - depending on its binding properties, derivatives incorporating reporter groups could potentially be developed for target identification or visualization in biological systems.

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